Moracin B
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Overview
Description
Moracin B is a natural product belonging to the benzofuran family. It is isolated from various plants, including Morus alba (white mulberry), Artocarpus heterophyllus (jackfruit), and Cassia fistula (golden shower tree) . This compound exhibits a range of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moracin B typically involves the use of benzofuran as a starting material. One common synthetic route includes the Sonogashira cross-coupling reaction followed by in situ cyclization . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in plants. extraction from plant sources such as Morus alba is a viable method. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Moracin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzofurans .
Scientific Research Applications
Moracin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying benzofuran chemistry and reaction mechanisms.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents.
Mechanism of Action
Moracin B exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species . The molecular targets include various enzymes and signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Moracin C: Another benzofuran derivative with similar antioxidant properties.
Moracin M: Known for its moderate free radical scavenging activity.
Coumarins: Structurally related compounds with various biological activities.
Uniqueness
Moracin B is unique due to its potent antioxidant activity and its ability to modulate multiple biological pathways. Its diverse range of biological activities makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
67259-16-9 |
---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(3-hydroxy-5-methoxyphenyl)-6-methoxy-1-benzofuran-5-ol |
InChI |
InChI=1S/C16H14O5/c1-19-12-4-9(3-11(17)7-12)14-6-10-5-13(18)16(20-2)8-15(10)21-14/h3-8,17-18H,1-2H3 |
InChI Key |
GOUSNRMGQRTROZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC3=CC(=C(C=C3O2)OC)O |
melting_point |
184 - 185 °C |
physical_description |
Solid |
Origin of Product |
United States |
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